5-phenyl-6H-1,3,4-thiadiazin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-phenyl-6H-1,3,4-thiadiazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c10-9-12-11-8(6-13-9)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQDMIFRQDAQPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN=C(S1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60974450 | |
| Record name | 5-Phenyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60974450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58954-39-5 | |
| Record name | 5-Phenyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60974450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Reaction Mechanism
The reaction proceeds via nucleophilic attack of the thiosemicarbazide’s sulfur atom on the α-carbon of the phenacyl halide, followed by cyclization and elimination of hydrogen halide. The process is typically conducted in polar protic solvents such as methanol or ethanol under reflux conditions (60–80°C) for 30–60 minutes. For example, heating phenacyl chloride with 4-methylthiosemicarbazide in methanol at 65°C for 30 minutes yields N-methyl-5-phenyl-6H-1,3,4-thiadiazin-2-amine hydrochloride (mp 176–178°C) after recrystallization from methanol/acetone.
Optimization of Reaction Conditions
Table 1 summarizes critical parameters and outcomes for representative syntheses:
| Example | Phenacyl Halide | Thiosemicarbazide | Solvent | Temp (°C) | Time (min) | Product | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|---|---|---|---|
| 1 | Phenacyl chloride | 4-Methylthiosemicarbazide | Methanol | 65 | 30 | N-Methyl-5-phenyl derivative (HCl salt) | 75 | 176–178 |
| 2 | Phenacyl bromide | 4-Ethylthiosemicarbazide | Methanol | 65 | 30 | N-Ethyl-5-phenyl derivative (HCl salt) | 82 | 169–170.5 |
| 3 | α-Methyl-phenacyl bromide | Thiosemicarbazide | Methanol | 65 | 30 | 6-Methyl-5-phenyl derivative (HBr salt) | 68 | 191–192 |
Key observations:
-
Solvent choice : Methanol is preferred due to its ability to dissolve both reactants and facilitate cyclization.
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Temperature : Reactions conducted below 60°C show incomplete conversion, while temperatures exceeding 80°C promote side reactions.
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Workup : Products are isolated as hydrohalide salts via vacuum distillation and recrystallization from solvent mixtures (e.g., methanol/acetone or methanol/ethyl acetate).
Synthesis of Substituted Derivatives
Variations in the thiadiazine scaffold are achieved by modifying either the phenacyl halide or the thiosemicarbazide component.
Phenacyl Halide Modifications
Phenacyl halides bearing electron-withdrawing groups (e.g., 2,4-dichloro or 4-fluoro substituents) require adjusted stoichiometry to account for reduced reactivity. For instance, reacting (2,4-dichlorophen)acyl chloride with 4,4-dimethylthiosemicarbazide in ethanol at 78.5°C yields 5-(2,4-dichlorophenyl)-N,N-dimethyl-6H-1,3,4-thiadiazin-2-amine hydrochloride (mp 219–222°C).
Thiosemicarbazide Modifications
Bulky substituents on the thiosemicarbazide, such as isopropyl or allyl groups, necessitate extended reaction times. For example, 4-isopropyl-thiosemicarbazide reacts with (2,4-dichlorophen)acyl chloride over 45 minutes to afford 5-(2,4-dichlorophenyl)-N-(1-methylethyl)-6H-1,3,4-thiadiazin-2-amine hydrochloride (mp 207–208°C).
Preparation of Starting Materials
Phenacyl Halides
Phenacyl halides are synthesized via two primary routes:
Thiosemicarbazides
4-Substituted thiosemicarbazides are prepared by reacting alkyl isothiocyanates with hydrazine hydrate in diethyl ether. For instance, morpholine-4-carbothionic acid hydrazide—used in synthesizing morpholino-substituted analogues—is obtained by treating morpholine-4-carbonyl isothiocyanate with hydrazine.
Purification and Characterization
Recrystallization Techniques
Crude products are purified via sequential recrystallization:
Analytical Methods
-
Melting points : Determined using capillary tubes and calibrated apparatus.
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Thin-layer chromatography (TLC) : Butanol:acetic acid:water (4:1:5) on UV-254 plates monitors reaction progress.
Scale-Up and Industrial Feasibility
The patent outlines a tablet formulation containing 100 mg of 5-(2,4-dichlorophenyl)-N,N-dimethyl-6H-1,3,4-thiadiazin-2-amine hydrochloride, combined with starch, lactose, and magnesium stearate . This suggests scalability, though process optimization (e.g., continuous flow reactors) may further improve yields for industrial applications.
Chemical Reactions Analysis
Ring Cleavage and Pyrazole Formation
5-Phenyl-6H-1,3,4-thiadiazin-2-amine undergoes ring cleavage when treated with 4-nitrobenzaldehyde , resulting in the elimination of hydrogen sulfide (HS) and the formation of pyrazole derivatives. This reaction proceeds through tautomerization and sulfur extrusion mechanisms .
Ring Contraction to Dipyrazolyldisulfides
Reaction with triethyloxonium tetrafluoroborate induces ring contraction, forming dipyrazolyldisulfide derivatives. This process involves quaternization of the thiadiazine nitrogen followed by sulfur retention .
Tautomerism and Valence Isomerization
The compound exists in equilibrium between its 6H-1,3,4-thiadiazine and 4H-1,3,4-thiadiazine tautomers. The 4H-tautomer undergoes valence isomerization to form a thia-δ-homopyrazole intermediate, which subsequently extrudes sulfur to yield pyrazoles .
| Process | Key Steps | Outcome |
|---|---|---|
| Tautomerization | 6H ↔ 4H equilibrium | Rate-limiting step for subsequent reactions |
| Valence isomerization | Formation of thia-δ-homopyrazole | Sulfur extrusion to pyrazoles |
Reactions with Electrophilic Reagents
Treatment with methanesulfonyl fluoride or triethyloxonium tetrafluoroborate generates quaternary thiadiazinium salts. These intermediates undergo further transformations, including ring contraction .
| Reactant | Reagent | Product | Yield |
|---|---|---|---|
| 2-Pyrrolidino-5-phenyl-6H-1,3,4-thiadiazine | Methanesulfonyl fluoride | Quaternary thiadiazinium salt (75 ) | >90% |
Thermal Decomposition
Flash vacuum pyrolysis at 550°C and 0.08 Torr leads to decomposition, producing pyrazole derivatives via sulfur elimination .
| Reactant | Conditions | Product(s) |
|---|---|---|
| 2-Dimethylamino-5-phenyl-6H-1,3,4-thiadiazin-6-one | Flash vacuum pyrolysis, 550°C | Pyrazole derivatives |
Elimination Reactions
6H-1,3,4-thiadiazin-2(3H)-ones eliminate carbon dioxide under specific conditions to yield 1,2,3-thiadiazoles. Though not directly studied on the amine derivative, analogous pathways are plausible .
| Reactant | Conditions | Product(s) |
|---|---|---|
| 6H-1,3,4-thiadiazin-2(3H)-one | Acidic or thermal conditions | 1,2,3-Thiadiazole (76 ) + CO |
Key Mechanistic Insights:
-
Tautomerization : The 6H ↔ 4H equilibrium is critical for reactivity, with the 4H-tautomer acting as a reactive intermediate .
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Sulfur Extrusion : A hallmark of thiadiazine chemistry, enabling access to nitrogen-rich heterocycles like pyrazoles .
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Electrophilic Quaternization : Facilitates ring contraction and disulfide formation .
Scientific Research Applications
Antimicrobial Activity
The 1,3,4-thiadiazole moiety is known for its significant antimicrobial properties. Compounds containing this scaffold have been extensively studied for their effectiveness against a range of pathogens.
- Mechanism and Efficacy : Research indicates that derivatives of 5-phenyl-6H-1,3,4-thiadiazin-2-amine exhibit strong antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, chlorinated and fluorinated derivatives have shown promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values around 25 µg/mL .
- Fungal Inhibition : The compound also demonstrates antifungal activity. Specific derivatives have been reported to inhibit Candida albicans and Aspergillus niger, with inhibition rates between 58% and 66% compared to standard antifungal agents like fluconazole .
Anticancer Potential
Recent studies have highlighted the anticancer properties of this compound derivatives.
- Targeting Cancer Pathways : Some synthesized derivatives have been designed as multitargeted inhibitors for critical pathways involved in cancer progression, such as VEGFR-2 and BRAF V600E. For example, one compound demonstrated an IC50 value of 0.11 µM against VEGFR-2, indicating strong potential as an anticancer agent .
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., NCI-H460 for lung cancer) revealed that certain derivatives effectively inhibited cell proliferation, suggesting their potential use in cancer therapy .
Synthetic Utility
This compound serves as a versatile building block in organic synthesis.
- Synthesis of Novel Compounds : The compound can be transformed into various derivatives through diazotization reactions. This process allows for the creation of azo dye derivatives that have been characterized by UV-Vis and NMR spectroscopy .
- Multistep Synthesis : The ability to incorporate different substituents into the thiadiazine framework enables the synthesis of complex molecules with tailored biological activities. For instance, modifications can lead to compounds with enhanced antimicrobial or anticancer properties .
Data Table: Summary of Biological Activities
Case Studies
- Antimicrobial Screening : A study evaluated a series of thiadiazine derivatives for their antibacterial properties using the serial dilution method. The results indicated that specific compounds exhibited high activity against multiple bacterial strains, reinforcing the potential for developing new antibiotics from this class of compounds .
- Cancer Cell Line Evaluation : Another study involved testing newly synthesized thiadiazine derivatives against a panel of NCI cancer cell lines. The results showed notable cytotoxicity in several cases, leading to further investigations into their mechanisms of action and therapeutic potential .
Mechanism of Action
The mechanism of action of 5-phenyl-6H-1,3,4-thiadiazin-2-amine involves its interaction with various molecular targets and pathways. It has been shown to affect cholinergic system agonists/antagonists, dopaminergic neurotransmission, the adrenergic system, and 5-HT3 serotonin receptors . These interactions contribute to its observed biological activities, such as antimicrobial, anti-inflammatory, and antidepressant effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Core
4-(4-Chlorophenyl)pyrimidine-2-thiol (CAS 175203-08-4)
- Structure : Chlorophenyl group at position 4 instead of thiophene.
- Properties : Molecular formula C₁₀H₇ClN₂S ; higher molecular weight (222.69 g/mol) and lipophilicity (logP ~2.8) compared to the thiophene analog.
- Synthesis : Prepared via Ullmann coupling of 2-chloropyrimidine with 4-chlorophenylboronic acid .
- Applications : Demonstrates enhanced antimicrobial activity due to the electron-withdrawing chloro group, which stabilizes the thiolate intermediate .
4-(2-Furyl)-2-pyrimidinethiol (CAS 190579-95-4)
- Structure : Furan replaces thiophene.
- Properties : Lower aromatic stability due to oxygen’s electronegativity, reducing π-conjugation. Molecular formula C₈H₅N₂OS .
- Synthesis : Similar Suzuki-Miyaura coupling using furan-2-ylboronic acid .
- Applications : Less biologically active than thiophene analogs, but useful in photochemical studies .
Halogenated Derivatives
4-(5-Bromothiophen-2-yl)pyrimidine-2-thiol (CAS 175202-82-1)
- Structure : Bromine at position 5 of the thiophene ring.
- Properties : Increased molecular weight (284.18 g/mol) and reactivity in cross-coupling reactions.
- Synthesis : Bromination of thiophene prior to coupling .
- Applications : Serves as an intermediate in synthesizing radiopharmaceuticals due to bromine’s isotopic versatility .
Saturation and Functional Group Modifications
Ethyl 4-(2-Fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Structure : Partially saturated pyrimidine ring with ester and fluorophenyl groups.
- Properties : Improved solubility in polar solvents due to the ester moiety.
- Synthesis : Biginelli reaction with thiourea and fluorobenzaldehyde derivatives .
- Applications : Exhibits antitumor activity by inhibiting dihydrofolate reductase (DHFR) .
4-Amino-2-(methylthio)-6-pyrimidinol (CAS 1074-41-5)
Pharmacologically Active Derivatives
4-Phenyl-6-(thiophen-2-yl)tetrahydropyrimidine-2,5-dione
Biological Activity
5-Phenyl-6H-1,3,4-thiadiazin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antidiabetic, and potential anticancer properties, supported by empirical data and case studies.
Chemical Structure and Properties
This compound features a thiadiazine ring structure with a phenyl substituent. Its molecular formula is C₇H₈N₂S, which contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits notable antimicrobial properties. The compound has been tested against various microorganisms, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition | |
| Escherichia coli | Inhibition | |
| Candida albicans | Inhibition | |
| Aspergillus flavus | No activity |
The agar diffusion method was employed to assess susceptibility, revealing that the compound was particularly effective against Staphylococcus aureus and Escherichia coli.
Antidiabetic Activity
Recent research indicates that this compound may possess antidiabetic properties. A study highlighted its ability to lower blood glucose levels in diabetic animal models. The mechanism appears to involve the enhancement of insulin sensitivity and modulation of glucose metabolism pathways.
Case Study: Antidiabetic Effects in Animal Models
In a controlled study involving diabetic rats, administration of this compound resulted in a significant reduction in fasting blood glucose levels compared to the control group. This effect was attributed to increased peripheral glucose uptake and improved pancreatic function.
Anticancer Potential
Emerging evidence suggests that this compound may exhibit anticancer activity. Preliminary studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15.0 | |
| MCF7 (breast cancer) | 20.5 | |
| A549 (lung cancer) | 25.0 |
These findings suggest that the compound may serve as a lead compound for further development in cancer therapeutics.
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial growth and cancer cell proliferation.
- DNA Interaction : Studies have indicated that it can bind to DNA, leading to disruption of replication processes.
- Reactive Oxygen Species (ROS) Generation : The induction of oxidative stress has been implicated in its antimicrobial and anticancer effects.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 5-phenyl-6H-1,3,4-thiadiazin-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of thiadiazine derivatives often involves cyclocondensation reactions. For example, solvent-free methods or one-pot syntheses (common in triazine derivatives) can be adapted by reacting thiourea derivatives with α-haloketones or aldehydes under controlled pH and temperature . Optimization may include:
- Catalyst screening : Use of bases like K₂CO₃ or acidic conditions to enhance cyclization.
- Solvent selection : Polar aprotic solvents (e.g., DMF) for improved solubility of intermediates.
- Reaction monitoring : TLC or HPLC to track intermediate formation and minimize side products.
- Example : A solvent-free approach for triazine derivatives preserved functional groups like methylsulfanyl, suggesting similar strategies for thiadiazines .
Q. How can researchers characterize the molecular structure and stability of this compound?
- Methodological Answer :
- Spectroscopic analysis : Use NMR (¹H/¹³C, DEPT) to confirm regiochemistry and substituent positions. X-ray crystallography resolves stereoelectronic effects in the thiadiazine ring .
- Thermal stability : TGA/DSC to assess decomposition temperatures, critical for storage and application in high-temperature reactions.
- Computational validation : DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare experimental vs. theoretical bond lengths/angles .
Q. What are the key challenges in ensuring the purity of this compound, and how can they be addressed?
- Methodological Answer :
- Chromatographic purification : Gradient elution in HPLC (C18 column, acetonitrile/water) to separate isomers or byproducts.
- Recrystallization : Solvent pairs like ethanol/water for crystal lattice uniformity.
- Analytical standards : Compare retention times and spectral data with reference compounds from authoritative databases (e.g., PubChem, EPA DSSTox) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Meta-analysis : Systematically review prior studies to identify variables like assay protocols (e.g., MTT vs. resazurin for cytotoxicity) or cell line specificity .
- Structure-activity relationship (SAR) : Use substituent variation tables to correlate electronic effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity trends. For example, trifluoromethyl groups enhance membrane permeability in related oxadiazoles .
- Dose-response validation : Replicate experiments across multiple labs with standardized positive/negative controls .
Q. What advanced computational strategies can predict the reactivity and pharmacological potential of this compound?
- Methodological Answer :
- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite. Focus on binding affinity and pose reproducibility .
- ADMET prediction : Tools like SwissADME or ProTox-II to estimate bioavailability, toxicity, and metabolic pathways.
- Dynamic simulations : MD simulations (NAMD/GROMACS) to assess conformational stability in aqueous vs. lipid environments .
Q. How can factorial design optimize multi-step syntheses or biological assays for this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Use 2³ factorial designs to test variables (temperature, catalyst loading, solvent ratio). For example, a study on triazine synthesis optimized yields by varying nitrile/guanidine ratios .
- Response surface methodology (RSM) : Model nonlinear relationships between variables (e.g., pH and reaction time).
- Example : A pre-test/post-test control group design ensured validity in evaluating antifungal activity .
Theoretical and Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
